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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and cross-reactivity of AVE

0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas. The information

presented herein is supported by experimental data from peer-reviewed studies to aid in the

evaluation of its selectivity and potential off-target effects.

Introduction to AVE 0991
AVE 0991 is a synthetic, non-peptidic compound that mimics the actions of the endogenous

peptide Ang-(1-7).[1] Ang-(1-7) is a key component of the protective arm of the renin-

angiotensin system (RAS), often referred to as the ACE2/Ang-(1-7)/Mas axis, which generally

counteracts the effects of the classical ACE/Angiotensin II/AT1 receptor axis.[2] AVE 0991 is

recognized as a selective agonist for the Mas receptor and has been utilized in various studies

to investigate the therapeutic potential of activating this protective pathway.[1][3]

Binding Affinity and Selectivity
The primary target of AVE 0991 is the Mas receptor. Competitive radioligand binding assays

have been employed to determine its affinity for this receptor. In studies using bovine aortic

endothelial cell membranes, AVE 0991 demonstrated a higher affinity for the Ang-(1-7) binding

site than the endogenous ligand itself.[4][5]

Table 1: Competitive Binding Affinities for the Mas Receptor
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Compound Preparation Radioligand IC50 (nM) Reference

AVE 0991

Bovine Aortic

Endothelial Cell

Membranes

[¹²⁵I]-Ang-(1-7) 21 ± 35 [4][5]

Ang-(1-7)

Bovine Aortic

Endothelial Cell

Membranes

[¹²⁵I]-Ang-(1-7) 220 ± 280 [4][5]

AVE 0991
Mas-transfected

COS cells
[¹²⁵I]-Ang-(1-7) 47.5 [6][7]

IC50: The half-maximal inhibitory concentration, representing the concentration of a ligand that

displaces 50% of the specific binding of the radioligand.

Cross-Reactivity with Other Receptors
The cross-reactivity of AVE 0991 with other receptors, particularly the Angiotensin II type 1

(AT1) and type 2 (AT2) receptors, has been a subject of investigation with some conflicting

findings.

Direct Binding Studies:

A study utilizing HEK-293 cells stably transfected with either human AT1 or AT2 receptors found

that AVE 0991 had negligible affinity for both of these receptors in competitive binding assays

with ¹²⁵I-[Sar¹,Ile⁸]AngII.[3] This suggests that AVE 0991 does not directly bind to the AT1 or

AT2 receptors with high affinity.

Functional Assays and Antagonist Studies:

In contrast, functional studies measuring nitric oxide (NO) and superoxide (O₂⁻) release from

bovine aortic endothelial cells have shown that the effects of AVE 0991 can be inhibited by

antagonists of AT1 and AT2 receptors.[5][8]

The AT1 receptor antagonist EXP 3174 inhibited AVE 0991-induced NO and O₂⁻ production

by approximately 50%.[5][8]
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The AT2 receptor antagonist PD 123,177 inhibited AVE 0991-stimulated NO production by

approximately 90%, though it had no effect on O₂⁻ production.[5][8]

These findings suggest a functional interaction or cross-talk between the Mas receptor and the

AT1/AT2 receptors, or that some of the downstream effects of Mas receptor activation by AVE

0991 are mediated through pathways involving AT1 and AT2 receptors.[6][7] It has been

proposed that these interactions could involve mechanisms like receptor oligomerization.[6]

Table 2: Summary of Cross-Reactivity Findings for AVE 0991

Receptor
Experimental
System

Finding Implication Reference

AT1 Receptor
HEK-293 cells

(binding assay)
Negligible affinity

No direct high-

affinity binding
[3]

Bovine Aortic

Endothelial Cells

(functional

assay)

Effects inhibited

by AT1

antagonist

Functional

interaction or

downstream

involvement

[5][8]

AT2 Receptor
HEK-293 cells

(binding assay)
Negligible affinity

No direct high-

affinity binding
[3]

Bovine Aortic

Endothelial Cells

(functional

assay)

Effects inhibited

by AT2

antagonist

Functional

interaction or

downstream

involvement

[5][8]

Experimental Protocols
Radioligand Displacement Binding Assay
This protocol describes a common method for determining the binding affinity of a test

compound (e.g., AVE 0991) by measuring its ability to displace a radiolabeled ligand from its

receptor.

1. Membrane Preparation:
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Tissues or cells expressing the receptor of interest (e.g., bovine aortic endothelial cells for

Mas receptor) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5

mM EDTA with protease inhibitors).

The homogenate is centrifuged at a low speed to remove large debris.

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell

membranes.

The membrane pellet is washed and resuspended in a suitable buffer, and the protein

concentration is determined.

2. Binding Reaction:

The membrane preparation is incubated in a multi-well plate with a fixed concentration of a

suitable radioligand (e.g., [¹²⁵I]-Ang-(1-7) for the Mas receptor).

Increasing concentrations of the unlabeled test compound (competitor) are added to the

wells.

A set of wells containing the radioligand and a high concentration of the unlabeled

endogenous ligand is used to determine non-specific binding.

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient

to reach binding equilibrium (e.g., 45-60 minutes).

3. Separation of Bound and Free Ligand:

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap

the membranes with bound radioligand.

The filters are washed multiple times with ice-cold wash buffer to remove unbound

radioligand.

4. Quantification and Analysis:

The radioactivity retained on the dried filters is measured using a gamma counter.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Specific binding is calculated by subtracting non-specific binding from total binding.

The data are plotted as the percentage of specific binding versus the log concentration of the

competitor.

The IC50 value is determined from the resulting sigmoidal curve using non-linear regression

analysis.

Endothelial Cell Functional Assay (Nitric Oxide Release)
This protocol outlines a method to assess the functional activity of AVE 0991 by measuring its

ability to stimulate nitric oxide (NO) production in endothelial cells.

1. Cell Culture:

Primary cultures of endothelial cells (e.g., bovine aortic endothelial cells) are grown to

confluence in multi-well plates.

2. Stimulation:

The cell culture medium is replaced with a buffered salt solution.

For antagonist studies, cells are pre-incubated with the antagonist (e.g., EXP 3174 or PD

123,177) for a specified time (e.g., 20 minutes).

Increasing concentrations of the agonist (AVE 0991) are added to the wells.

3. NO Measurement:

NO release from the cell surface is measured directly and in real-time using selective

electrochemical nanosensors.

Peak concentrations of NO are recorded.

4. Data Analysis:

The concentration-response curve for AVE 0991-induced NO release is plotted.
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The effects of antagonists are evaluated by comparing the concentration-response curves in

the presence and absence of the antagonist.

Visualizations
Signaling Pathway of the Mas Receptor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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